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Compound of Interest

Compound Name: 3-Heptanol

Cat. No.: B047328

Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Heptanol in
flavor and fragrance research. It is intended for an audience of researchers, scientists, and
professionals in drug development who are interested in the chemical, sensory, and applicative
properties of this secondary alcohol.

Chemical and Physical Properties

3-Heptanol (CAS No. 589-82-2) is a secondary alcohol with a seven-carbon chain.[1][2] It is a
colorless, oily liquid with a powerful, herbaceous odor and a pungent, slightly bitter taste.[3][4]
[5][6] Its chemical and physical properties are summarized in the table below.
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Property Value Source
Molecular Formula C7H160 [1][5]
Molecular Weight 116.20 g/mol [1]
Boiling Point 157 °C at 750 mmHg; 66 °C at B
20 mmHg

Melting Point -70 °C [4]
Density 0.818 g/mL at 25 °C [3][8]
Flash Point 54.44 °C (130 °F) 41071
Water Solubility 3.984 - 4.095 g/L at 25 °C [41051[7]
logP (o/w) 2.24-2.29 [4107]
Refractive Index 1.420 - 1.423 at 20 °C [7]

Organoleptic Properties and Sensory Profile

3-Heptanol is characterized by a complex and potent aroma profile. Its odor is generally
described as powerful, herbaceous, and pungent with a slightly bitter taste.[3][4][5] The
enantiomers of 3-Heptanol exhibit distinct olfactory characteristics:

» (S)-3-Heptanol: Possesses a lavender and medicinal scent.[9]
e (R)-3-Heptanol: Exhibits an earthy, mushroom-like aroma.[9]

The aroma threshold of 3-Heptanol is very low, approximately 0.01 mg/kg, which allows it to
have a significant impact on the overall flavor and fragrance profile even at low concentrations.
[10]

Natural Occurrence

3-Heptanol is found in a variety of natural sources, contributing to their characteristic aromas.
It has been reported in fruits such as bananas, papayas, and cranberries.[3][4][7] It is also a
constituent of peppermint oil, butter, roasted beef, cognac, and coffee.[3][4][11]
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Applications in Flavor and Fragrance

Due to its unique sensory profile, 3-Heptanol is a versatile ingredient in both flavor and
fragrance formulations.

Flavor Applications: In the flavor industry, 3-Heptanol is used to impart or enhance fruity and
herbaceous notes. It is particularly effective in creating apple and pear flavors in food products
like canned juices, where it contributes to a more authentic and natural aroma.[10] The
recommended usage levels in various food categories are detailed in the table below.

Food Category Average Maximum Usage (ppm)
Baked Goods 185

Nonalcoholic Beverages 7.8

Alcoholic Beverages 6.3

Frozen Dairy 8.8

Gelatins & Puddings 8.2

Soft Candy 13.5

Source: The Good Scents Company|[7]

Fragrance Applications: In perfumery, 3-Heptanol is utilized to add a fresh, green, and
herbaceous character to fragrances.[5][7] It can be used to modify and freshen overly rich floral
scents, providing a bright and clean undertone.[10] It finds application in personal care
products such as hand creams and bath gels.[10] The recommended usage level in fragrance
concentrates is up to 0.2000%.[7]

Synthesis and Chemical Reactions

Synthesis: 3-Heptanol can be synthesized through the catalytic hydrogenation of ethyl n-butyl
ketone.[3][4]

Chemical Reactions: As a secondary alcohol, 3-Heptanol can undergo several chemical
reactions. It can be dehydrated in the presence of an acid catalyst to produce a mixture of 3-
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octene and 2-octene.[10] It can also undergo esterification with carboxylic acids to form esters
with fruity scents, which are also used in flavor and fragrance applications.[10]

Experimental Protocols
Protocol 1: Sensory Evaluation of 3-Heptanol

Objective: To determine the odor profile and intensity of 3-Heptanol.
Materials:

e 3-Heptanol (high purity)

o Odorless solvent (e.g., dipropylene glycol, ethanol)

e Glass vials with Teflon-lined caps

e Perfumer's smelling strips

o Panel of trained sensory assessors (8-12 members)

o Odor-free evaluation room with controlled temperature and humidity

Procedure:

Sample Preparation: Prepare a series of dilutions of 3-Heptanol in the chosen solvent (e.g.,
10%, 1%, 0.1%, 0.01% w/w).

o Sample Presentation: Dip smelling strips into each dilution for a standardized amount of time
(e.g., 2 seconds) and allow the solvent to evaporate for a set period (e.g., 10 seconds).

e Sensory Evaluation: Present the smelling strips to the panelists in a randomized and blind
manner.

o Data Collection: Panelists evaluate the odor of each sample and record their perceptions
using a standardized questionnaire. This should include:

o Odor Descriptors: Panelists describe the character of the odor using a list of predefined
terms or by providing their own descriptors.
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o Odor Intensity: Panelists rate the intensity of the odor on a labeled magnitude scale (e.g.,
0 = no odor, 5 = extremely strong).

o Data Analysis: Analyze the collected data to determine the frequency of each odor descriptor
and the mean intensity ratings at different concentrations.

Sample Preparation Sensory Panel Evaluation Data Analysis

Dip Smelling Strips Solvent Evaporation g Pres:

Prepare Dilutions of 3-Heptanol ent Samples to Panelists g Panelists Evaluate Odor Analyze Frequency and Intensity Data }—»‘ Generate Odor Profile

Click to download full resolution via product page

Sensory Evaluation Workflow for 3-Heptanol

Protocol 2: Gas Chromatography-Olfactometry (GC-0)
Analysis of a Flavor or Fragrance Mixture Containing 3-
Heptanol

Objective: To identify and characterize the odor-active compounds, including 3-Heptanol, in a
complex mixture.

Materials and Instrumentation:

Gas chromatograph (GC) coupled with a mass spectrometer (MS) and an olfactometry port

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, DB-Wax)

Sample containing 3-Heptanol

Helium carrier gas

Trained sensory assessors

Procedure:
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o Sample Preparation: Prepare the sample for injection. This may involve solvent extraction,
headspace analysis, or solid-phase microextraction (SPME), depending on the sample
matrix.

e GC-MS/O Analysis:

[e]

Inject the prepared sample into the GC.

o

The effluent from the GC column is split between the MS detector and the olfactometry
port.

o

The MS detector records the mass spectra of the eluting compounds for identification.

[¢]

Simultaneously, a trained assessor sniffs the effluent from the olfactometry port and
records the retention time, duration, and description of any perceived odors.

o Data Analysis:

o Identify the compounds corresponding to the odor events by matching the retention times
with the peaks in the GC-MS chromatogram and by interpreting the mass spectra.

o Create an "aromagram" or "olfactogram™ which plots the odor events against retention
time.

o Compare the odor description at the retention time of 3-Heptanol with its known sensory
profile to confirm its contribution to the overall aroma.
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Gas Chromatography-Olfactometry (GC-O) Workflow
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Olfactory Signaling Pathway

The perception of 3-Heptanol, like other volatile odorants, is initiated by its interaction with
olfactory receptors in the nasal cavity. The following diagram illustrates a generalized olfactory
signal transduction pathway.

Click to download full resolution via product page

Generalized Olfactory Signal Transduction Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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